![molecular formula C8H15NO4 B2533815 3-[(3-Methoxypropyl)carbamoyl]propanoic acid CAS No. 161785-91-7](/img/structure/B2533815.png)

3-[(3-Methoxypropyl)carbamoyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

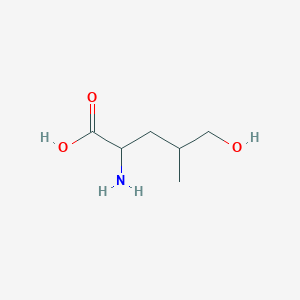

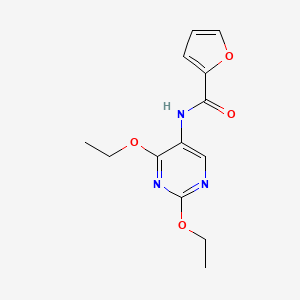

“3-[(3-Methoxypropyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 161785-91-7 . Its IUPAC name is 4-[(3-methoxypropyl)amino]-4-oxobutanoic acid . The compound has a molecular weight of 189.21 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4/c1-13-6-2-5-9-7(10)3-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrochemical Hydrogenation

Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has shown promising results, where 3-(methoxyphenyl)propanoic acids were produced with almost quantitative yield. This process, conducted under conditions of both electrocatalytic hydrogenation at a Ni cathode and direct electroreduction, demonstrates the potential of electrochemical methods in manipulating and synthesizing organic compounds like 3-[(3-Methoxypropyl)carbamoyl]propanoic acid (Korotaeva et al., 2011).

Photovoltaic and Luminescent Applications

Luminescent Metal Complexes

The study on luminescent complexes involving 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) highlights its potential in creating materials with luminescent properties. These materials are characterized and studied for antibacterial, antifungal, and luminescent properties, showing that such compounds can be valuable in both material sciences and biological applications (Kanwal et al., 2020).

Dye-Sensitized Solar Cells (DSSCs)

The synthesis and photovoltaic performance studies of organic chromophores derived from 3-(9-hexyl-9H-carbazol-3-yl)-2-(thiophen-2-yl) acrylonitrile scaffold, where 3-(methoxyphenyl)propanoic acid derivatives could potentially play a role, exhibit promising results for applications in DSSCs. The study shows how different electron withdrawing/anchoring species can significantly affect the photoconversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Naik et al., 2017).

Biotechnological Applications

Biocatalysis and Biosynthesis

Research on the immobilization of Acetobacter sp. CGMCC 8142 for the biocatalysis of 1, 3-propanediol to 3-hydroxypropionic acid (3-HP) indicates the significance of such compounds in biotechnological applications. The study discusses the optimization of conditions for the biocatalysis process, showcasing the potential of 3-[(3-Methoxypropyl)carbamoyl]propanoic acid derivatives in the efficient production of valuable chemicals (Li et al., 2016).

Photosynthetic Production from CO2

The construction of a biosynthetic pathway of 3-HP in cyanobacterium Synechocystis sp. PCC 6803 presents a sustainable method for producing valuable chemicals like 3-HP directly from CO2. This study not only demonstrates the potential of cyanobacteria as biofactories but also emphasizes the environmental benefits of utilizing such pathways for chemical production (Wang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(3-methoxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-13-6-2-5-9-7(10)3-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOIXUFGPJNQNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)

![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)

![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)

![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)